Bienvenue dans la boutique en ligne BenchChem!

Statine

Protease Inhibition Peptidomimetics Transition-State Analogs

Statine (49642-07-1) is a mission-critical, non-substitutable building block for aspartic protease inhibitor synthesis. Unlike standard amino acids, its (3S,4S)-β-hydroxy-γ-amino acid structure mimics the tetrahedral transition state, delivering a 600-fold Ki improvement over leucine (N-acetyl-statine Ki vs. N-acetyl-leucine). This unique stereoelectronic profile enables subnanomolar renin inhibitors (e.g., ES-6864 IC₅₀ 4.6 nM) and cathepsin D probes (Ki 1.1 nM). Procure ≥98% purity Statine to ensure your synthetic campaign achieves the potency and selectivity required for mechanism-based protease research.

Molecular Formula C8H17NO3
Molecular Weight 175.23 g/mol
CAS No. 49642-07-1
Cat. No. B554654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStatine
CAS49642-07-1
Synonymsstatine
Molecular FormulaC8H17NO3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(C)CC(C(CC(=O)O)O)N
InChIInChI=1S/C8H17NO3/c1-5(2)3-6(9)7(10)4-8(11)12/h5-7,10H,3-4,9H2,1-2H3,(H,11,12)/t6-,7-/m0/s1
InChIKeyDFVFTMTWCUHJBL-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Statine (CAS 49642-07-1): Core Chemical Properties and Baseline Characteristics


Statine (CAS 49642-07-1), chemically designated as (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid (AHMHA), is a non-proteinogenic β-hydroxy-γ-amino acid [1]. It is a fundamental structural motif found in the naturally occurring aspartic protease inhibitor pepstatin, where it appears twice in the peptide sequence . Its mechanism of action is defined by its function as a transition-state isostere, mimicking the tetrahedral intermediate of peptide bond hydrolysis, which underpins its role in inhibiting aspartic proteases [2]. As a specialized building block, it is available from research chemical suppliers with purity typically specified as ≥95% to ≥98% for advanced synthesis .

Why Statine (49642-07-1) Cannot Be Interchanged with Generic In-Class Amino Acids or Peptidomimetics


Procurement decisions cannot treat Statine as an interchangeable amino acid building block due to its unique stereoelectronic properties and mechanism-based activity. While in-class alternatives like standard amino acids (e.g., Leucine) or other peptidomimetics may share basic structural features, they lack the specific 3S,4S stereochemistry and the β-hydroxy group essential for mimicking the tetrahedral transition state of aspartic proteases [1]. Direct comparative studies confirm this differential potency: N-acetyl-statine exhibits a Ki value 600-fold lower than its structural analog N-acetyl-leucine against pepsin, demonstrating that even minor structural variations lead to a catastrophic loss in inhibitory function [2]. This quantifiable performance gap directly impacts the success of synthetic campaigns aimed at developing potent aspartic protease inhibitors, making Statine a non-substitutable, mission-critical reagent.

Statine (49642-07-1) Quantitative Performance Guide: Direct Comparator Data vs. Analogs


Statine vs. Leucine: A 600-Fold Differential in Pepsin Inhibitory Potency

When incorporated into a minimal N-acetylated framework, Statine demonstrates profoundly superior pepsin inhibition compared to its closest structural analog, Leucine. This foundational difference establishes Statine's unique value as a transition-state isostere [1].

Protease Inhibition Peptidomimetics Transition-State Analogs

Statine-Based Inhibitor ES-6864: Potent Human Renin Inhibition with Validated In Vivo Efficacy

Statine serves as the core motif in ES-6864, a dipeptide renin inhibitor that demonstrates subnanomolar potency against human renin and translates this in vitro potency into significant in vivo plasma renin activity (PRA) suppression [1]. This establishes a performance benchmark for Statine-based drug candidates in a clinically relevant cardiovascular pathway.

Renin-Angiotensin System Hypertension In Vivo Pharmacology

Statine-Containing Inhibitor ES-305: Defined Species and Enzyme Selectivity Profile for Renin

Statine-containing dipeptide ES-305 demonstrates a high degree of selectivity for human renin over other aspartic proteases and non-target enzymes, a critical feature for minimizing off-target effects in complex biological systems [1].

Enzyme Specificity Renin Inhibitors Species Selectivity

Statine in Extended Peptide Sequences: Subnanomolar Cathepsin D Inhibition

When correctly positioned within a longer peptide sequence, Statine can achieve exceptionally high potency against cathepsin D, a key target in oncology and neurodegenerative disease research. The inhibitor Boc-Phe-Leu-Ala-(S,S)-Sta-Val-Leu-OMe achieves a Ki in the low nanomolar range, demonstrating the scaffold's potential when optimized [1]. This potency is orders of magnitude greater than for simple statine derivatives like N-acetyl-statine (Ki = 120,000 nM against pepsin), highlighting the importance of the full peptide context [2].

Cathepsin D Cancer Research Structure-Activity Relationship

Procurement-Driven Application Scenarios for Statine (49642-07-1) Based on Quantitative Evidence


Design and Synthesis of Potent Renin Inhibitors for Cardiovascular Research

Statine is the critical warhead for synthesizing transition-state analog inhibitors of renin. As evidenced by the 600-fold potency increase over Leucine and the nanomolar IC₅₀ achieved by compounds like ES-6864 and ES-305, incorporating Statine into a peptide backbone is a proven strategy for developing high-affinity renin inhibitors [1]. The defined selectivity profile of ES-305 further justifies its selection to minimize off-target aspartic protease interactions [2].

Development of High-Affinity Cathepsin D Probes and Inhibitors

For projects targeting cathepsin D, Statine enables the creation of inhibitors with subnanomolar Ki values, as demonstrated by the 1.1 nM Ki of Boc-Phe-Leu-Ala-(S,S)-Sta-Val-Leu-OMe [1]. The dramatic potency enhancement observed when Statine replaces a dipeptide unit in a substrate sequence [1] provides a rational design principle for medicinal chemists aiming to develop potent chemical probes or leads for cathepsin D-related pathologies.

Aspartic Protease Tool Compound Synthesis for Basic Research

Statine is an indispensable building block for generating a broad array of aspartic protease inhibitors. Its unique function as a transition-state isostere, a property not shared by standard amino acids [1], makes it essential for creating potent tool compounds like pepstatin analogs. Researchers requiring reliable, mechanism-based inhibition of pepsin, gastricsin, or other acid proteases rely on Statine as the core functional moiety for their synthetic needs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Statine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.